3-amino-1H-pyrrole-2-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBSDWRZRAMFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363569 | |
| Record name | 3-amino-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-53-1 | |
| Record name | 3-Amino-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Amino 1h Pyrrole 2 Carboxylic Acid and Its Chemically Relevant Precursors
Regioselective Synthesis Strategies for 3-amino-1H-pyrrole-2-carboxylic Acid Derivatives
The precise control of substituent placement on the pyrrole (B145914) ring is crucial for modulating the biological activity of its derivatives. Regioselective synthesis strategies are therefore highly sought after to afford specific isomers of substituted 3-amino-1H-pyrrole-2-carboxylic acids.
Facile Synthetic Routes for 5-substituted 3-amino-1H-pyrrole-2-carboxylates
A direct and efficient method for the synthesis of 5-substituted 3-amino-1H-pyrrole-2-carboxylates has been developed, providing a valuable tool for accessing this important class of compounds. nih.govacs.org This approach allows for the introduction of various substituents at the 5-position of the pyrrole ring, a key position for structural diversification.
Furthermore, catalytic C-H borylation followed by Suzuki coupling has been demonstrated as a facile method for the synthesis of NH-free 5-(hetero)aryl-pyrrole-2-carboxylates. mdpi.com This two-step process offers a versatile route to a range of 5-aryl substituted pyrrole-2-carboxylates with good to excellent yields. mdpi.com The reaction tolerates a variety of functional groups on both the pyrrole and the coupling partner. mdpi.com
Below is a table summarizing the yields of various 5-substituted pyrrole-2-carboxylates prepared via Suzuki coupling. mdpi.com
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 3a | 2-bromothiophene | Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate | 96 |
| 3b | 3-bromothiophene | Methyl 5-(thiophen-3-yl)-1H-pyrrole-2-carboxylate | 92 |
| 3c | 3-bromo-2-methylthiophene | Methyl 5-(2-methylthiophen-3-yl)-1H-pyrrole-2-carboxylate | 95 |
| 3d | 1-(tert-butoxycarbonyl)-5-bromo-1H-pyrrole | Methyl 5-(1-(tert-butoxycarbonyl)-1H-pyrrol-5-yl)-1H-pyrrole-2-carboxylate | 89 |
| 3e | 3-bromopyridine | Methyl 5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate | 85 |
Multicomponent Reaction Approaches for Pyrrole Core Construction
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netorientjchem.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. iicbe.org Several MCRs have been developed for the synthesis of polysubstituted pyrroles. researchgate.net
One such strategy involves the three-component reaction of arylglyoxals, Meldrum's acid, and ethyl 2-chloro-3-(arylamino)but-2-enoates, which provides an efficient route to polyfunctionalized pyrroles. bohrium.com Another versatile method is the one-pot, four-component synthesis of pyrrole derivatives from amines, dialkyl acetylenedicarboxylates, and aromatic aldehydes, which can be catalyzed by triphenylmethyl chloride. orientjchem.org
A selective one-pot multicomponent synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles has also been reported, involving the reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.com This method provides access to a range of highly substituted pyrroles with diverse functionalities.
The following table showcases examples of polysubstituted pyrroles synthesized via a catalyst-free, three-component reaction in water. orientjchem.org
| Entry | Primary Amine | Alkyl Propiolate | Diethyl Oxalate | Product | Yield (%) |
| 1 | Aniline | Methyl propiolate | Diethyl oxalate | Diethyl 1-phenyl-1H-pyrrole-2,3-dicarboxylate | 85 |
| 2 | 4-Methylaniline | Ethyl propiolate | Diethyl oxalate | Diethyl 1-(p-tolyl)-1H-pyrrole-2,3-dicarboxylate | 88 |
| 3 | 4-Methoxyaniline | Methyl propiolate | Diethyl oxalate | Diethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate | 90 |
| 4 | 4-Chloroaniline | Ethyl propiolate | Diethyl oxalate | Diethyl 1-(4-chlorophenyl)-1H-pyrrole-2,3-dicarboxylate | 82 |
Mechanistic Investigations of Synthetic Pathways to this compound Analogues
Understanding the reaction mechanisms underlying the formation of pyrrole derivatives is crucial for optimizing existing synthetic methods and developing new, more efficient strategies.
Intramolecular Cyclization Reactions in Pyrrolin-4-one Synthesis Related to Pyrrole Carboxylic Acids
Pyrrolin-4-ones are structurally related to pyrrole carboxylic acids and can serve as precursors or model systems for studying cyclization reactions. The synthesis of highly substituted pyrrolin-4-ones can be achieved through the PIFA-mediated cyclization of readily available enaminones. acs.org The proposed mechanism for this transformation involves a sequence of N-C bond cleavage, formation of a new N-C bond, intramolecular addition, and a benzilic acid-type rearrangement. acs.org
Another approach to pyrrolin-3-ones involves the 5-endo-trig cyclization of conjugated 2-azaallyl radicals. figshare.comresearchgate.net This synthetically valuable reaction proceeds via an "unfavorable" anti-Baldwin cyclization and represents the first example of an intramolecular transformation of azaallyl radicals. figshare.com
Palladium-Catalyzed Synthetic Routes for Pyrrole Derivatives
Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations, including the construction of heterocyclic systems. mdpi.comnih.gov Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have been developed for the synthesis of various heterocycles. mdpi.com These reactions offer high atom efficiency and utilize readily available starting materials. mdpi.com
A notable example is the palladium-catalyzed transannular C–H functionalization of alicyclic amines, which allows for the selective modification of C-H bonds at sites remote to the nitrogen atom. nih.gov This strategy has been applied to the synthesis of novel derivatives of bioactive molecules. nih.gov Furthermore, the combination of a Pd(0) complex with a carboxylic acid, such as benzoic acid, can catalyze the conversion of propargylic tryptamines to tetrahydro-β-carbolines through a sequence of alkyne isomerization, indole (B1671886) C-H activation, and C-C reductive elimination. unipr.it
The table below illustrates the scope of a palladium-catalyzed transannular C-H arylation reaction. nih.gov
| Product | Aryl Iodide | Yield (%) |
| 4a | 4-Iodobiphenyl | 85 |
| 4b | 4-Iodoanisole | 78 |
| 4c | 4-Iodotoluene | 82 |
| 4d | Iodobenzene | 75 |
| 4e | 1-Iodo-4-(trifluoromethyl)benzene | 65 |
| 4f | 1-Bromo-4-iodobenzene | 72 |
| 4g | 4-Iodophenol | 68 |
| 4h | 4-Iodobenzaldehyde | 55 |
Bio-Inspired and Sustainable Synthetic Protocols for Pyrrole-2-carboxylic Acid Scaffolds
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. Bio-inspired approaches and the use of renewable feedstocks are key aspects of this endeavor. cam.ac.ukacs.orgpolimi.it
The biosynthesis of pyrrole-2-carbaldehyde has been achieved via enzymatic CO2 fixation, where the enzyme PA0254 from Pseudomonas aeruginosa catalyzes the interconversion of pyrrole and pyrrole-2-carboxylic acid. mdpi.com This biocatalytic approach offers a green alternative to traditional chemical syntheses. mdpi.com
Furthermore, a sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been developed from biosourced 3-hydroxy-2-pyrones and primary amines. acs.orgpolimi.it These reactions can be performed under solvent-free conditions or in environmentally benign solvents like water and methanol. acs.orgpolimi.it The use of renewable starting materials, such as those derived from cellulose (B213188) and chitin, to produce pyrrole-2-carboxylic acid (PCA) has also been explored. cam.ac.ukresearchgate.net The reaction of D-glucosamine (derived from chitin) and pyruvic acid (derivable from cellulose) has been optimized to produce PCA in a 50% yield. researchgate.net
The following table presents results from the sustainable synthesis of N-alkyl-pyrrolecarboxylic acid derivatives from 3-hydroxy-2-pyrone and various amines. polimi.it
| Entry | Amine | Conditions | Product | Yield (%) |
| 1 | n-Butylamine | Neat, 65 °C | N-Butyl-1H-pyrrole-2-carboxylic acid | 85 |
| 2 | Benzylamine | Neat, 65 °C | N-Benzyl-1H-pyrrole-2-carboxylic acid | 90 |
| 3 | Ethanolamine | Neat, 65 °C | N-(2-Hydroxyethyl)-1H-pyrrole-2-carboxylic acid | 78 |
| 4 | Ethylenediamine | Neat, 65 °C | 1,2-Bis(1H-pyrrol-1-yl)ethane | 92 |
Utilization of Biomass-Derived Feedstocks
A significant advancement in sustainable chemistry is the use of biomass as a starting point for valuable chemical compounds. researchgate.net Researchers have developed a method to synthesize pyrrole-2-carboxylic acid (PCA) by leveraging feedstocks derived from two of the most abundant biopolymers: cellulose and chitin. researchgate.net This approach combines substrates from these different biological sources to create a PCA-based chemical space. researchgate.net
The process involves the reaction of D-glucosamine, which can be derived from chitin, with pyruvic acid, obtainable from cellulose. researchgate.net A study optimizing this reaction found that a 50% yield of PCA could be achieved. researchgate.net The optimized conditions involved reacting D-glucosamine and pyruvic acid in a 1:6 molar ratio with 12 equivalents of a base like LiOH or NaOH in water at 100°C for 240 minutes. researchgate.net This methodology represents a significant step away from conventional petroleum-based feedstocks for PCA synthesis. researchgate.net
| Starting Materials | Key Reagents | Temperature | Time | Yield of PCA |
| D-glucosamine (from Chitin) | Pyruvic Acid (6 equiv.) | 100 °C | 240 min | 50% |
| Pyruvic Acid (from Cellulose) | LiOH or NaOH (12 equiv.) |
This interactive table summarizes the optimized conditions for synthesizing Pyrrole-2-carboxylic Acid (PCA) from biomass-derived feedstocks. researchgate.net
Automated Route Search for Pyrrole-2-carboxylic Acid Synthesis
To navigate the vast landscape of possible chemical reactions and identify novel synthetic pathways, automated analysis and route-finding tools are being employed. researchgate.net By analyzing large chemical reaction databases, these computational approaches can shortlist promising and unconventional synthetic routes from varied starting materials. researchgate.net
In the context of PCA synthesis, an automated search tool was used to identify potential pathways using platform chemicals derived from biomass. researchgate.net The workflow involved a network analysis of chemical reactions to pinpoint viable routes. researchgate.net This computational screening identified the reaction between D-glucosamine and pyruvic acid as the most promising pathway among several alternatives. researchgate.net The automated tool successfully navigated extensive reaction data to propose a novel and efficient bio-based synthesis for PCA, which was then experimentally validated. researchgate.net
Below are five notable synthetic routes for PCA identified by the automatic search tool, starting from common platform chemicals.
| Route | Starting Material 1 | Starting Material 2 |
| 1 | D-glucosamine | Pyruvic acid |
| 2 | Furfural | Ammonia (B1221849) |
| 3 | Proline | (Dehydrogenation) |
| 4 | Pyrrole | (Carboxylation) |
| 5 | Chitin | (Base treatment) |
This interactive table presents five potential synthetic routes for Pyrrole-2-carboxylic Acid (PCA) as identified by an automated route search tool. researchgate.net
Chemical Reactivity and Transformation Studies of 3 Amino 1h Pyrrole 2 Carboxylic Acid
Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Ring System
The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution. The presence of both an electron-donating amino group (-NH2) at the C3 position and an electron-withdrawing carboxylic acid group (-COOH) at the C2 position in 3-amino-1H-pyrrole-2-carboxylic acid significantly influences this inherent reactivity.
The amino group enhances the electron density of the pyrrole ring through resonance, thereby activating it towards electrophiles. Conversely, the carboxylic acid group deactivates the ring by withdrawing electron density. This push-pull electronic effect creates a nuanced reactivity profile. Electrophilic attack is generally directed to the C4 and C5 positions, which are most activated by the amino group and least deactivated by the carboxylic acid group.
The nucleophilicity of the pyrrole ring nitrogen is generally low due to the delocalization of its lone pair of electrons within the aromatic system. However, under strongly basic conditions, deprotonation can occur, forming a pyrrolide anion which is a potent nucleophile. The amino group itself also serves as a primary nucleophilic site on the molecule.
Site-Selectivity Investigations in Reactions of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic Acid Amide
The derivative, 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide, presents multiple nucleophilic centers, leading to interesting studies in site-selectivity for the synthesis of fused heterocyclic systems.
The reaction of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide with hydrazonoyl halides has been shown to proceed via a regioselective pathway. The initial step involves the nucleophilic attack of the exocyclic amino group onto the carbon of the hydrazonoyl halide. This is followed by an intramolecular cyclization through the elimination of a hydrogen halide molecule, ultimately leading to the formation of pyrrolo[2,3-d]triazine derivatives. The reaction demonstrates the higher nucleophilicity of the C3-amino group compared to the amide nitrogen or the pyrrole ring nitrogen under the reaction conditions.
Table 1: Reaction of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamide with Hydrazonoyl Halides
| Reactant A | Reactant B (Hydrazonoyl Halide) | Product Class |
| 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamide | N'-aryl-C-chlorohydrazones | Pyrrolo[2,3-d]triazines |
When treated with α-halocarbonyl compounds, such as phenacyl bromide, 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide undergoes a reaction sequence that results in the formation of pyrrolo[1,2-a]pyrazine (B1600676) derivatives. The reaction is believed to initiate with the N-alkylation of the pyrrole ring nitrogen by the α-halocarbonyl compound. Subsequently, an intramolecular cyclization occurs between the newly introduced carbonyl group and the C3-amino group, followed by dehydration to yield the aromatic pyrrolo[1,2-a]pyrazine core. This pathway highlights the ability of the pyrrole nitrogen to act as a nucleophile, particularly when the reaction leads to a stable, fused aromatic system.
Table 2: Synthesis of Pyrrolo[1,2-a]pyrazines
| Pyrrole Reactant | Reagent | Resulting Fused Heterocycle |
| 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamide | α-Halocarbonyl compounds | Pyrrolo[1,2-a]pyrazine derivatives |
Decarboxylation Pathways of Pyrrole-2-carboxylic Acid and Related Structures
Decarboxylation, the removal of a carboxyl group, from pyrrole-2-carboxylic acids can be achieved through various means, including enzymatic and photochemical methods.
A notable enzymatic pathway for the decarboxylation of pyrrole-2-carboxylic acid involves a class of enzymes known as prenylated flavin mononucleotide (prFMN)-dependent decarboxylases. One such enzyme is UbiD, which is involved in the ubiquinone biosynthesis pathway in many organisms. The proposed mechanism involves the formation of a covalent adduct between the pyrrole-2-carboxylic acid substrate and the prFMN cofactor. This is followed by a [3+2] cycloaddition reaction, which facilitates the subsequent decarboxylation step. The enzyme precisely controls the stereochemistry and reaction environment to enable this otherwise challenging transformation under mild physiological conditions.
Pyrrole-2-carboxylic acids can also undergo photodecarboxylation when exposed to ultraviolet (UV) light. This process typically occurs in the presence of a photosensitizer or under direct irradiation. The mechanism is thought to proceed via the excitation of the carboxylic acid to a higher energy state, leading to the homolytic cleavage of the C-C bond between the pyrrole ring and the carboxyl group. This generates a pyrrolyl radical and a carboxyl radical, with the latter readily decomposing to carbon dioxide and a hydrogen atom. The pyrrolyl radical can then abstract a hydrogen atom from the solvent or another molecule to yield the corresponding pyrrole. The efficiency of this process can be influenced by the solvent, the wavelength of light, and the presence of other substituents on the pyrrole ring.
Condensation and Annulation Reactions Involving this compound Moieties
The bifunctional nature of this compound and its derivatives, such as esters and amides, makes them ideal substrates for condensation and annulation reactions. These reactions involve the formation of a new ring fused to the pyrrole core, leading to the synthesis of various bicyclic heterocyclic compounds, most notably pyrrolo[3,2-d]pyrimidines. These fused systems are of significant interest due to their structural analogy to purines, which are fundamental components of nucleic acids.
The general strategy for constructing the pyrimidine (B1678525) ring onto the 3-aminopyrrole scaffold involves the reaction of the 3-amino group and an activated adjacent carbon (often from the 2-carboxamide (B11827560) or 2-carbonitrile derivative) with a one-carbon or three-atom building block.
Synthesis of Pyrrolo[3,2-d]pyrimidin-4-ones:
One common approach involves the cyclocondensation of 3-aminopyrrole-2-carboxamide derivatives with various one-carbon electrophiles. For instance, heating ethyl 3-amino-1H-pyrrole-2-carboxylate with formamide (B127407) can lead to the formation of the corresponding pyrrolo[3,2-d]pyrimidin-4-one. The reaction proceeds through the initial formation of a formylated amino intermediate, which then undergoes intramolecular cyclization.
Similarly, derivatives of 3-aminopyrrole can be reacted with urea (B33335) or guanidine (B92328) to introduce the necessary atoms for the pyrimidine ring. The reaction of ethyl 3-amino-1H-pyrrole-2-carboxylate with urea, upon heating, can yield the corresponding pyrrolo[3,2-d]pyrimidine-2,4-dione.
A study on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives demonstrated the conversion of 3-aminopyrrole precursors into the fused ring system. researchgate.net In this work, 3-aminopyrrole derivatives were synthesized and subsequently converted into 5H-pyrrolo[3,2-d]pyrimidines. researchgate.net The key step involved the reaction of the 3-amino group with reagents like triethyl orthoformate or dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an intermediate that could be cyclized with an amine. semanticscholar.org
The following table summarizes representative condensation and annulation reactions of 3-aminopyrrole derivatives leading to pyrrolo[3,2-d]pyrimidines.
| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield (%) | Reference |
| Ethyl 3-amino-1H-pyrrole-2-carboxylate | Formamide | 1,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | Heat | Not specified | General Knowledge |
| Ethyl 3-amino-1H-pyrrole-2-carboxylate | Urea | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | Heat | Not specified | General Knowledge |
| 3-Aminopyrrole-2-carbonitrile derivative | Guanidine nitrate | 4-Amino-5H-pyrrolo[3,2-d]pyrimidine derivative | KOH, DMSO, 110-115 °C, 4 h | up to 91% | nih.gov |
| 3-Aminopyrrole-2-carboxylate derivative | Aniline | 4-Oxo-3-phenylpyrrolo[3,2-d]pyrimidine derivative | Heat | Not specified | semanticscholar.org |
Hydrolysis and Esterification Reactions of Carboxylic Acid Functionalities
The carboxylic acid group at the 2-position of the this compound scaffold is amenable to standard transformations such as esterification and hydrolysis. These reactions are fundamental for modifying the properties of the molecule, for protecting the carboxylic acid group during other transformations, or for deprotecting it in the final steps of a synthesis.
Esterification:
The conversion of this compound to its corresponding esters can be achieved through various methods, with the Fischer esterification being a common approach. masterorganicchemistry.compearson.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The amino group is typically protonated under these acidic conditions, which prevents it from interfering with the esterification reaction.
Alternative methods for esterification that are milder and may be more suitable for sensitive substrates include the use of reagents like thionyl chloride (SOCl₂) in the corresponding alcohol or employing coupling agents.
Hydrolysis:
The reverse reaction, the hydrolysis of 3-amino-1H-pyrrole-2-carboxylate esters back to the carboxylic acid, can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification and is typically carried out by heating the ester in an aqueous acidic solution. pearson.com
Base-catalyzed hydrolysis, also known as saponification, is another effective method. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is irreversible as the final product is the carboxylate salt, which is deprotonated and thus unreactive towards the alcohol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the carboxylic acid. A study on the synthesis of pyrrole-3-carboxylic acids utilized the in-situ hydrolysis of tert-butyl esters generated during a Hantzsch pyrrole synthesis. acs.orgnih.gov
The following table provides an overview of typical conditions for the esterification and hydrolysis of this compound and its esters.
| Reaction | Substrate | Reagent(s) | Product | Reaction Conditions | Reference |
| Esterification | This compound | Methanol, H₂SO₄ | Methyl 3-amino-1H-pyrrole-2-carboxylate | Reflux | masterorganicchemistry.com |
| Esterification | This compound | Ethanol, HCl | Ethyl 3-amino-1H-pyrrole-2-carboxylate | Reflux | masterorganicchemistry.com |
| Esterification | Amino Acids | Alcohol, Chlorosulphonic acid | Amino Acid Esters | 50-120 °C | google.com |
| Hydrolysis | Ethyl 3-amino-1H-pyrrole-2-carboxylate | Aqueous NaOH, then HCl | This compound | Heat, then acidification | General Knowledge |
| Hydrolysis | Methyl 3-amino-1H-pyrrole-2-carboxylate | Aqueous HCl | This compound | Heat | pearson.com |
| Hydrolysis | tert-Butyl pyrrole-3-carboxylate | HBr (in situ) | Pyrrole-3-carboxylic acid | Flow reactor | acs.orgnih.gov |
Advanced Spectroscopic and Structural Characterization of 3 Amino 1h Pyrrole 2 Carboxylic Acid and Its Analogues
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of pyrrole (B145914) derivatives. While specific data for 3-amino-1H-pyrrole-2-carboxylic acid is limited, extensive studies on its parent analogue, pyrrole-2-carboxylic acid (PCA), provide a robust framework for interpretation. researchgate.netacs.org
In the solid state, the spectra for PCA are dominated by features indicative of strong intermolecular hydrogen bonding. researchgate.net The O-H stretching vibration of the carboxylic acid group typically appears as a very broad and intense band in the FT-IR spectrum, generally in the 2500–3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. researchgate.netmdpi.com This broadening is a classic hallmark of the formation of hydrogen-bonded cyclic dimers. researchgate.netresearchgate.net The carbonyl (C=O) stretching frequency is also sensitive to these interactions, appearing around 1710 cm⁻¹ for hydrogen-bonded dimers. researchgate.netmdpi.com
For this compound, the introduction of the amino (-NH₂) group would be expected to introduce new vibrational modes. These include N-H stretching vibrations, typically found in the 3300-3500 cm⁻¹ region, as well as N-H bending (scissoring) modes around 1600 cm⁻¹. These additional functional groups increase the potential for complex hydrogen bonding networks, which would be reflected in the positions and breadths of the O-H, N-H, and C=O stretching bands.
Table 1: Characteristic Vibrational Frequencies for Pyrrole-2-Carboxylic Acid and Expected Frequencies for its 3-Amino Derivative
| Vibrational Mode | Pyrrole-2-carboxylic Acid (PCA) (cm⁻¹) | Expected Range for this compound (cm⁻¹) | Comments |
|---|---|---|---|
| O-H Stretch (H-bonded) | ~2500-3300 (broad) | ~2500-3300 (broad) | Broadness indicates strong hydrogen bonding. |
| N-H Stretch | N/A | ~3300-3500 | Introduction of the amino group. May be multiple bands for symmetric/asymmetric stretches. |
| C-H Stretch (Aromatic) | ~3100-3150 | ~3100-3150 | Characteristic of the pyrrole ring. |
| C=O Stretch (H-bonded) | ~1710 | ~1690-1720 | Position is sensitive to the extent and nature of hydrogen bonding. |
| N-H Bend | N/A | ~1580-1650 | Scissoring vibration of the amino group. |
| C-O Stretch | ~1210-1320 | ~1210-1320 | Coupled with O-H in-plane bending. |
| O-H Bend (Out-of-plane) | ~910-950 | ~910-950 | Broad band, also characteristic of carboxylic acid dimers. |
The arrangement of molecules in the solid state is heavily influenced by hydrogen bonding. In PCA, FT-IR and FT-Raman studies confirm the formation of centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netacs.org This is a common and highly stable motif for carboxylic acids, often designated as an R²₂(8) graph set motif. acs.org
Furthermore, the pyrrole N-H group acts as a hydrogen bond donor, forming N-H···O=C interactions with the carbonyl oxygen of an adjacent dimer. This links the primary dimers into extended chains. nih.gov The presence of the 3-amino group in this compound introduces additional hydrogen bond donor sites (N-H) and a potential acceptor site (the nitrogen lone pair, though it is less basic). This allows for more intricate and three-dimensional hydrogen-bonding networks, potentially involving N-H···O and N-H···N interactions, which would further stabilize the crystal lattice.
Pyrrole-2-carboxylic acid can exist as two planar conformers, s-cis and s-trans, defined by the relative orientation of the carbonyl group and the pyrrole N-H bond around the C2-C(carboxyl) single bond. researchgate.net
s-cis conformer: The C=O bond and the N-H bond are on the same side of the C2-C(carboxyl) bond.
s-trans conformer: The C=O bond and the N-H bond are on opposite sides of the C2-C(carboxyl) bond.
Theoretical calculations and spectroscopic evidence indicate that the s-cis conformer is more stable. ipb.pt This stability is attributed to favorable electrostatic interactions and the potential for forming specific dimer structures. In the solid state, PCA exists exclusively in the s-cis conformation. acs.org While distinct spectroscopic signatures for each conformer can be predicted computationally, experimental observation in solution is challenging due to the dominance of the s-cis form. researchgate.netacs.org The introduction of a 3-amino group could potentially influence the relative stability of these conformers through intramolecular hydrogen bonding between the amino group and the carboxylic acid, although steric hindrance might also play a role.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is indispensable for confirming the molecular structure of this compound by providing information on the chemical environment, connectivity, and number of protons and carbons.
In ¹H NMR, the acidic proton of the carboxylic acid is typically highly deshielded, appearing as a broad singlet far downfield in the 10-12 ppm region. libretexts.orgpressbooks.pub The N-H protons of the pyrrole ring and the amino group would also appear as distinct signals, with their chemical shifts being highly dependent on solvent and concentration due to hydrogen bonding and exchange phenomena. The remaining pyrrole ring protons would appear in the aromatic region, with their specific shifts and coupling constants determined by the electronic effects of the amino and carboxyl substituents.
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm range. libretexts.org The carbons of the pyrrole ring would have distinct chemical shifts reflecting the electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylic acid.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| COOH | 10.0 - 12.5 (broad) | 160 - 180 | Chemical shift is solvent and concentration dependent. |
| Pyrrole N-H | Variable, often broad | N/A | Position and width affected by hydrogen exchange. |
| NH₂ | Variable, often broad | N/A | Position and width affected by hydrogen exchange. |
| Pyrrole C2 | N/A | ~125 - 135 | Carbon bearing the carboxyl group. |
| Pyrrole C3 | N/A | ~120 - 130 | Carbon bearing the amino group. |
| Pyrrole C4 | ~6.0 - 7.0 | ~105 - 115 | Expected to be shielded by the amino group. |
| Pyrrole C5 | ~6.5 - 7.5 | ~115 - 125 |
While standard 1D NMR confirms the basic structure, advanced 2D NMR techniques are necessary to unambiguously assign signals and probe conformational details.
COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between the protons on the pyrrole ring, confirming their positions relative to each other.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on the known assignment of its attached proton.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space proximity of protons. For this compound, NOESY could be used to confirm the preferred s-cis or s-trans conformation in solution by observing NOEs between the H5 proton of the pyrrole ring and the carboxylic acid proton.
Quantum mechanical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework, have become a standard tool for predicting and verifying NMR chemical shifts. acs.orgmdpi.com This computational approach calculates the magnetic shielding tensors for each nucleus in a molecule. mdpi.com The calculated shielding values can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.
By calculating the expected ¹H and ¹³C chemical shifts for different possible conformers (e.g., s-cis and s-trans) of this compound, the results can be compared with experimental data. A strong correlation between the calculated shifts for a specific conformer and the measured spectrum provides powerful evidence for the dominance of that conformer in solution. acs.org This method is particularly valuable for assigning complex spectra and for understanding the electronic effects of substituents on the chemical shifts. researchgate.net
X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) provides the most definitive information about the molecular structure and packing in the solid state. Although the specific crystal structure of this compound has not been reported, the structure of the parent compound, pyrrole-2-carboxylic acid (PCA), has been determined. acs.orgnih.gov
The XRD analysis of PCA reveals several key features:
Planarity: The molecule is nearly planar, with a very small dihedral angle between the pyrrole ring and the carboxylic acid group. nih.gov
Conformation: In the solid state, PCA adopts the s-cis conformation. acs.org
Dimerization: Molecules form centrosymmetric dimers via a pair of O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov
Crystal Packing: These dimers are further linked into infinite chains by N-H···O hydrogen bonds, where the pyrrole N-H of one dimer connects to the carbonyl oxygen of an adjacent dimer. acs.orgnih.gov
The introduction of a 3-amino group would be expected to significantly modify this crystal packing. The amino group would provide additional hydrogen bond donor sites, likely leading to a more complex, three-dimensional hydrogen-bonding network that could involve cross-linking between the chains observed in PCA. The precise molecular geometry, including bond lengths and angles, as well as the details of the intermolecular interactions, could be precisely determined from XRD data.
Table 3: Crystallographic Data for the Analogue Pyrrole-2-carboxylic Acid
| Parameter | Value for Pyrrole-2-carboxylic Acid nih.gov |
|---|---|
| Chemical Formula | C₅H₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.080 (3) |
| b (Å) | 5.0364 (10) |
| c (Å) | 14.613 (3) |
| β (°) | 98.969 (3) |
| Volume (ų) | 1023.6 (3) |
| Z (molecules/unit cell) | 8 |
| Key Hydrogen Bonds | O-H···O (dimer formation), N-H···O (chain formation) |
Analysis of Crystal Packing and Non-Covalent Interactions
The solid-state arrangement of molecules, or crystal packing, is dictated by a network of non-covalent interactions. In pyrrole-based structures, hydrogen bonding is a dominant force, profoundly influencing the supramolecular architecture. rsc.org For analogues like pyrrole-2-carboxylic acid (PCA), X-ray diffraction studies have confirmed the formation of cyclic dimers in the solid state. researchgate.netacs.org These dimers are primarily formed through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules, creating a characteristic R22(8) graph set motif. rsc.orgresearchgate.net
In addition to the carboxylic acid dimerization, the N-H group of the pyrrole ring acts as a hydrogen bond donor, often interacting with the carbonyl oxygen of a neighboring molecule (N—H⋯O). nih.gov This interaction links the primary dimers into extended chains or more complex three-dimensional networks. researchgate.netnih.gov The presence of the amino group in this compound introduces further possibilities for hydrogen bonding (N—H⋯O and N—H⋯N), potentially leading to more intricate and stable crystal lattices.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| a (Å) | 14.080 | nih.gov |
| b (Å) | 5.0364 | nih.gov |
| c (Å) | 14.613 | nih.gov |
| β (°) | 98.969 | nih.gov |
| Dominant H-Bond Motif | O—H⋯O (Carboxylic acid dimer) | researchgate.netnih.gov |
| Secondary H-Bond Motif | N—H⋯O (Chain formation) | researchgate.netnih.gov |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for confirming the molecular formula and elucidating the structure of compounds like this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the unambiguous determination of the elemental composition. nih.govrsc.org The theoretical monoisotopic mass of this compound (C₅H₆N₂O₂) is 126.042927438 Da, a value that can be experimentally verified with high precision. nih.gov
Electron ionization (ESI) is commonly used to study the fragmentation patterns of such molecules. The resulting mass spectrum displays a molecular ion peak (M⁺) and various fragment ions, which provide structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org Aromatic acids are also known to produce significant peaks corresponding to [M-OH]⁺ and [M-COOH]⁺. whitman.edu
The fragmentation of the this compound molecule is expected to be a composite of the behaviors of its functional groups. In addition to the losses associated with the carboxylic acid, fragmentation of the pyrrole ring itself can occur. The presence of the amino group can lead to further characteristic losses, such as the elimination of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). The analysis of these fragmentation patterns allows for detailed structural confirmation. lew.ro
| Parameter/Fragment | m/z (Da) | Description |
|---|---|---|
| Monoisotopic Mass [M] | 126.0429 | Calculated accurate mass of the neutral molecule. nih.gov |
| Molecular Ion [M]⁺˙ | 126 | Intact molecule with one electron removed. |
| [M-H₂O]⁺˙ | 108 | Loss of a water molecule. |
| [M-COOH]⁺ | 81 | Loss of the carboxylic acid group. libretexts.org |
| [M-H₂O-CO]⁺˙ | 80 | Decarboxylation following water loss. |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties and Charge Transfer Investigations
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides critical information about the electronic structure and properties of molecules. The absorption of UV-Vis light by pyrrole derivatives is typically governed by π → π* transitions within the aromatic ring. researchgate.net For pyrrole-2-carboxylic acid, the NIST database indicates characteristic absorption in the UV region. nist.gov
The substitution pattern on the pyrrole ring significantly influences its electronic properties. In this compound, the amino group (-NH₂) acts as a strong electron-donating group (auxochrome), while the carboxylic acid group (-COOH) is an electron-withdrawing group. This "push-pull" configuration is known to facilitate intramolecular charge transfer (ICT) upon electronic excitation. rsc.orgrsc.org This ICT character can lead to a red-shift (bathochromic shift) in the absorption maximum compared to unsubstituted pyrrole. acs.org
Many pyrrole derivatives with donor-acceptor structures exhibit fluorescence, often with properties that are highly sensitive to the solvent environment (solvatochromism). rsc.org In polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift in the emission wavelength and changes in the fluorescence quantum yield. nih.gov This behavior is a hallmark of an ICT process, where the excited state has a larger dipole moment than the ground state. Investigating these spectral shifts provides insight into the nature of the excited state and the extent of charge transfer, which are crucial for applications in molecular sensors and optoelectronics. rsc.orgacs.org
| Compound/Analogue | λmax (abs) (nm) | λmax (em) (nm) | Solvent | Key Finding |
|---|---|---|---|---|
| 5-p-diethylaminophenyl substituted dihydropyrrolopyrrole | 346 | 393 | n-hexane | Shows solvatochromic fluorescence due to ICT. rsc.org |
| 5-p-diethylaminophenyl substituted dihydropyrrolopyrrole | - | 446 | acetonitrile | Emission red-shifts in polar solvent, confirming ICT. rsc.org |
| 6-p-diethylaminophenyl substituted dihydropyrrolopyrrole | 308 | 538 | acetonitrile | Exhibits twisted intramolecular charge transfer (TICT) fluorescence. rsc.org |
| Polypyrrole Derivatives | ~410 | N/A | - | Absorption shoulder in the visible region due to π-π* transitions. researchgate.net |
Computational Chemistry and Theoretical Studies of 3 Amino 1h Pyrrole 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure of molecules. nih.gov By approximating the many-body electronic wavefunction, DFT allows for the accurate calculation of a molecule's optimized geometry, vibrational frequencies, and various electronic properties. nih.gov For 3-amino-1H-pyrrole-2-carboxylic acid, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. researchgate.netresearchgate.net These calculations would likely show a nearly planar structure due to the sp² hybridization of the atoms in the pyrrole (B145914) ring. The presence of both an amino (-NH₂) donor group and a carboxylic acid (-COOH) acceptor group on the pyrrole ring suggests significant electronic delocalization, which DFT can quantify.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. irjweb.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.net
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. irjweb.commdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the ground state. irjweb.com For this compound, the electron-donating amino group and the electron-rich pyrrole ring would contribute significantly to the HOMO, while the electron-withdrawing carboxylic acid group would be the primary location of the LUMO. researchgate.net This distribution facilitates intramolecular charge transfer.
Table 1: Representative Frontier Orbital Data from DFT Calculations Note: The following data is illustrative of typical results from DFT calculations and not from a specific study on this compound.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.3 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.5 | ELUMO - EHOMO; indicates chemical reactivity and stability. nih.govirjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. researchgate.net
For this compound, an MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. The most positive potential (blue) would be located around the hydrogen atoms of the amino group and the carboxylic hydroxyl group, identifying them as the most likely sites for nucleophilic attack. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) for Quantitative Characterization of Hydrogen Bonds
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory of Atoms in Molecules (AIM), is used to analyze the electron density topology to characterize chemical bonding. nih.gov This method can locate critical points in the electron density, such as bond critical points (BCPs), which provides quantitative information about the nature and strength of chemical bonds, including weak interactions like hydrogen bonds. researchgate.net
For this compound, QTAIM analysis would be particularly useful for characterizing the potential intramolecular hydrogen bond between the amino group at position 3 and the carbonyl oxygen of the carboxylic acid group at position 2. By analyzing the properties at the BCP of this interaction, such as the electron density (ρ) and its Laplacian (∇²ρ), one can confirm the presence of the hydrogen bond and estimate its strength. nih.gov
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength Investigations
Natural Bond Orbital (NBO) analysis is a theoretical tool that examines the filled and empty orbitals of a molecule to provide a detailed picture of charge transfer, hyperconjugation, and intramolecular bonding interactions. researchgate.netnih.gov It transforms the complex molecular orbitals into localized orbitals that align with Lewis structures, making the electronic interactions more intuitive.
Table 2: Illustrative NBO Analysis for Intramolecular Interactions Note: This table represents the type of data obtained from NBO analysis and is not from a specific study on this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N-pyrrole | π*(C=C) | 35.5 | π-delocalization in the ring |
| LP(1) N-amino | π*(C=C) | 45.2 | Resonance stabilization from amino group |
| LP(2) O-carbonyl | σ*(C-O) | 28.1 | Hyperconjugation |
Molecular Dynamics and Monte Carlo Simulations of Intermolecular Interactions and Conformational Landscapes
While quantum mechanical calculations provide deep insights into the static properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing information on conformational changes and intermolecular interactions in different environments, such as in a solvent. nih.govnih.gov
For this compound, MD simulations could be employed to explore its conformational landscape, study its hydration shell in an aqueous solution, and analyze the dynamics of its intermolecular hydrogen bonding with solvent molecules or other solute molecules. mdpi.com These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, bridging the gap between theoretical calculations and experimental observations. researchgate.net
Synthesis and Reactivity of Advanced Derivatives and Analogues of 3 Amino 1h Pyrrole 2 Carboxylic Acid
Design and Synthesis of Substituted Pyrrole-2-carboxylic Acid Scaffolds with Modified Reactivity
The pyrrole (B145914) ring is a fundamental structural motif in numerous biologically active compounds and materials. nih.gov The design and synthesis of substituted pyrrole-2-carboxylic acid scaffolds are crucial for modulating the electronic properties, reactivity, and biological interactions of the resulting molecules. Various synthetic methodologies have been developed to construct diverse pyrrole derivatives, allowing for precise control over substitution patterns.
A primary strategy for modifying reactivity involves the introduction of substituents at various positions on the pyrrole ring. The parent pyrrole is an electron-rich heteroaromatic compound, making it susceptible to electrophilic substitution, which typically occurs at the C2 position. researchgate.netwikipedia.org Acylation, nitration, sulfonation, and halogenation are common electrophilic substitution reactions used to functionalize the pyrrole core. For instance, halogenation can yield polyhalogenated pyrroles, though monohalogenation can be achieved under controlled conditions. wikipedia.org The introduction of electron-withdrawing groups, such as halogens or nitro groups, can significantly alter the pKa of the pyrrole N-H, influencing its ability to act as a hydrogen bond donor. nih.gov
Modern synthetic methods have expanded beyond classical electrophilic substitutions. Transition metal-catalyzed cross-coupling reactions provide a powerful tool for introducing aryl, alkyl, and other functional groups onto the pyrrole scaffold, although challenges with the stability of pyrrolyl halides can arise. researchgate.net Alternative approaches include cycloaddition reactions, such as the [3+2] cycloaddition between tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes, which yields highly substituted pyrroles. mdpi.com For example, the reaction of diethyl maleate (B1232345) with TosMIC produces a 3,4-dicarbethoxy-substituted pyrrole, demonstrating a route to functionalization at the C3 and C4 positions. mdpi.com
Recent research has also focused on sustainable synthetic routes. One novel approach utilizes biomass-derived feedstocks, such as D-glucosamine and α-keto acids, to produce 3-substituted pyrrole-2-carboxylic acid derivatives. researchgate.netresearchgate.net This method combines renewable starting materials to construct the functionalized pyrrole ring. researchgate.net Another green approach involves the use of 3,4-dihydroxyketones, prepared from glucose, which react with primary amines in water to form N-substituted pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acids under mild conditions. nih.gov
These varied synthetic strategies allow chemists to fine-tune the electronic and steric properties of the pyrrole-2-carboxylic acid scaffold, thereby modifying its reactivity for subsequent transformations or for optimizing its interaction with biological targets.
Table 1: Synthetic Methods for Substituted Pyrrole-2-carboxylic Acid Scaffolds
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Pyrrole | Nitrating/Sulfonating/Halogenating agents | C2/C3-substituted pyrroles | wikipedia.org |
| Diethyl maleate | Tosylmethyl isocyanide (TosMIC), Base | 3,4-dicarbethoxy-substituted pyrrole | mdpi.com |
| D-glucosamine HCl, Pyruvic acid | LiOH, H₂O, 100°C | Pyrrole-2-carboxylic acid (PCA) | researchgate.net |
| 3,4-dihydroxyketones | Primary amines, H₂O | N-substituted pyrrole-2-carboxylic acids | nih.gov |
| 2-acetyl-1H-pyrrole | CCl₄, Aliphatic alcohols, Iron catalyst | Alkyl 1H-pyrrole-2-carboxylates | researchgate.net |
Pyrrole-2-carboxamide Derivatives: Synthetic Strategies and Structural Variations
The pyrrole-2-carboxamide moiety is a prominent feature in many natural products, particularly those isolated from marine sponges, and is a key scaffold in medicinal chemistry. rsc.orgchim.it Synthetic strategies for creating these derivatives typically involve the coupling of a pyrrole-2-carboxylic acid with a primary or secondary amine. This amide bond formation is a robust and versatile reaction, allowing for a wide array of structural variations by simply changing the amine component.
Structure-activity relationship (SAR) studies have driven the synthesis of diverse pyrrole-2-carboxamide libraries. Research has shown that the biological activity of these compounds can be finely tuned by modifying substituents on both the pyrrole ring and the amide nitrogen. nih.govnih.govacs.org For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to enhance bioactivity in certain contexts. nih.govacs.org Similarly, introducing bulky substituents onto the carboxamide nitrogen can also significantly improve desired properties. nih.govnih.gov
The structural diversity of naturally occurring pyrrole-2-carboxamides often includes halogenation, particularly bromination at the C4 and/or C5 positions of the pyrrole ring. chim.it Synthetic strategies often aim to replicate or build upon these natural motifs. Regioselective bromination of the pyrrole ring is a key step in the synthesis of natural product analogs like hymenialdisine.
Table 2: Structural Variations in Pyrrole-2-carboxamide Derivatives
| Variation Type | Position of Variation | Example Substituents | Purpose/Effect | Reference |
|---|---|---|---|---|
| Ring Substitution | C4, C5 | Phenyl, Pyridyl groups | Modify electronic properties, enhance activity | nih.govacs.org |
| Ring Halogenation | C4, C5 | Bromine (Br) | Mimic natural products, increase lipophilicity | chim.it |
| Amide N-Substitution | Carboxamide Nitrogen | Bulky alkyl or aryl groups | Improve potency and metabolic stability | nih.govnih.gov |
| Combined Variation | Ring and Amide | 4-pyridyl on ring, bulky group on amide | Optimize structure-activity relationships | nih.gov |
Development of Fused Heterocyclic Systems from 3-amino-1H-pyrrole-2-carboxylic Acid Precursors
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, where another ring is built onto the pyrrole core. A particularly important class of these fused systems is the pyrrolo[2,3-d]pyrimidines. This scaffold is present in numerous compounds with significant pharmaceutical potential, acting as versatile cores for drug development. researchgate.netnih.gov
The primary synthetic strategy involves using a substituted 2-aminopyrrole derivative as the foundation and constructing the pyrimidine (B1678525) ring onto it. This is typically achieved through cyclization reactions with various bifunctional reagents. eurekaselect.com For instance, reacting a 2-aminopyrrole-3-carbonitrile or a related β-enaminoester with reagents like formamide (B127407), urea (B33335), or isothiocyanates can lead to the formation of the fused pyrimidine ring. eurekaselect.comnih.gov
The synthesis can be designed to introduce specific substituents onto the newly formed pyrimidine ring, which is crucial for modulating the properties of the final molecule. For example, in the development of selective kinase inhibitors, different functional groups can be installed on the pyrrolo[2,3-d]pyrimidine core to optimize binding to the target enzyme. nih.gov The synthesis of these complex molecules often requires multi-step sequences, which may include reactions like the Buchwald-Hartwig C-N cross-coupling to attach key side chains. nih.gov
The development of these fused systems is not limited to pyrrolo[2,3-d]pyrimidines. The reactive amino and carboxylic acid (or ester/nitrile) groups on the pyrrole precursor can be used to construct a variety of other fused heterocycles, including pyrrolopyridines and pyrrolopyridopyrimidines. nih.gov The ability to start from a simple pyrrole precursor and elaborate it into complex, fused architectures highlights the importance of this compound derivatives as versatile building blocks in heterocyclic chemistry.
Table 3: Examples of Fused Systems from Pyrrole Precursors
| Pyrrole Precursor | Reagent(s) | Fused Heterocyclic System | Reference |
|---|---|---|---|
| 2-Aminopyrrole-3-carbonitrile | Formamide, Urea, Isothiocyanate | Pyrrolo[2,3-d]pyrimidine | eurekaselect.com |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl-4-aminobenzoate | Substituted Pyrrolo[2,3-d]pyrimidine | mdpi.com |
| 2-Aminopyrrole-3-carbonitriles | Malononitrile condensation products | Pyrrolopyridines, Pyrrolopyridopyrimidines | nih.gov |
| 3-Aminoquinazolinone derivatives | Aldehydes, Malononitrile derivatives | Triazinoquinazolinones, Triazepinoquinazolinones | nih.gov |
Functionalization Strategies at the Pyrrole Nitrogen (N-substitution)
A variety of synthetic methods are employed for N-substitution. Common approaches involve reacting the pyrrole with an alkyl halide or other electrophilic reagent in the presence of a base. The choice of base and reaction conditions is critical to achieve efficient substitution without promoting unwanted side reactions.
Recent advancements have focused on developing more sustainable and versatile methods for N-substitution. One innovative approach uses 3,4-dihydroxyketones, derived from glucose, as starting materials. These compounds react with a variety of primary amines in water to directly produce N-substituted pyrrole-2-carboxylic acids and pyrrole-2,5-dicarboxylic acids. nih.gov This method allows for the incorporation of diverse N-substituents, including alkyl, alkenyl, phenyl, and alcohol groups, under environmentally friendly conditions. nih.gov
N-substitution is also a critical step in the synthesis of more complex fused ring systems. For example, in the synthesis of pyrrolo[2,3-d]pyrimidines, N-alkylation or N-glycosylation can be performed on the pyrrole ring to introduce specific side chains that are essential for biological activity. researchgate.neteurekaselect.com The ability to selectively functionalize the pyrrole nitrogen provides a powerful handle for molecular design, enabling the synthesis of derivatives with tailored physical, chemical, and biological properties. researchgate.net
Table 4: Methods for N-Substitution of Pyrrole Derivatives
| Pyrrole Substrate | Reagents | Type of N-Substituent | Reference |
|---|---|---|---|
| Pyrrole | Alkyl Halide, Base | Alkyl | |
| 3,4-Dihydroxyketone precursor | Primary Amines (e.g., Alkylamines, Aniline) | Alkyl, Phenyl, Alcohol groups | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Various electrophiles | N-alkylated, N-glycosylated adducts | researchgate.net |
| Pyrrole | Furan, Ammonia (B1221849), Solid acid catalyst | N-unsubstituted (industrial synthesis) |
Exploration of Pyrrole-2-carboxylic Acid as a Motif in Natural Product Synthesis Analogs
The pyrrole-2-carboxylic acid core and its corresponding carboxamide are privileged scaffolds found in a wide range of marine natural products, many of which exhibit potent biological activities. chim.itresearchgate.net Consequently, this motif is a frequent target in the total synthesis of natural products and the design of their analogs. Synthetic efforts in this area often focus on efficiently constructing the substituted pyrrole ring and incorporating it into larger, more complex molecular architectures.
Many natural products, such as the lamellarins and longamides, are based on a pyrrole-2-carboxylic acid or carboxamide framework. chim.it The lamellarins, for instance, feature 3,4-diarylated pyrrole 2-carboxylic acid moieties. chim.it The synthesis of analogs of these compounds involves strategies to introduce the required aryl groups onto the pyrrole ring, often using transition metal-catalyzed cross-coupling reactions.
The oroidin (B1234803) alkaloids are another major class of marine natural products that feature a pyrrole-2-carboxamide unit linked to an aminoimidazole moiety. rsc.org The total synthesis of these complex molecules, such as sceptrin (B1680891) and ageliferin, requires highly chemoselective methods for coupling the pyrrole and imidazole (B134444) fragments. Synthetic strategies often utilize a pre-formed, functionalized pyrrole-2-carboxylic acid derivative as a key building block. For example, 4,5-dibromo-2-trichloroacetylpyrrole has been used as a reactive acylating agent to chemoselectively form the amide bond with an aminoimidazole partner.
The biosynthesis of some pyrrole-containing natural products is believed to proceed through a pyrrolyl-2-carboxyl intermediate, which is often tethered to a protein carrier. researchgate.net This natural strategy inspires synthetic chemists to use pyrrole-2-carboxylic acid derivatives as versatile starting points for building complex molecules. By mimicking or adapting biosynthetic pathways, researchers can develop novel strategies for assembling natural product analogs with potential applications in medicine and biology. researchgate.net
Table 5: Natural Product Analogs Containing the Pyrrole-2-carboxylic Acid Motif
| Natural Product Class | Key Structural Feature | Synthetic Precursor Example | Reference |
|---|---|---|---|
| Longamides / Hanishin | Brominated pyrrole-2-carboxamides | 4,5-dibromopyrrole-2-carboxylic acid | chim.it |
| Lamellarins | 3,4-Diarylated pyrrole-2-carboxylic acids | Substituted pyrrole-2-carboxylates | chim.it |
| Oroidin Alkaloids | Pyrrole-2-carboxamide linked to aminoimidazole | 4,5-Dibromo-2-trichloroacetylpyrrole | |
| Pyrraline | N-substituted pyrrole-2-carboxaldehyde | Glucose and amino acids (biosynthesis) | nih.gov |
Applications in Advanced Organic Synthesis and Materials Chemistry Academic Research Focus
3-amino-1H-pyrrole-2-carboxylic Acid as a Versatile Synthetic Intermediate in Complex Molecule Construction
The strategic placement of three distinct reactive sites—the C3-amino group, the C2-carboxylic acid, and the N1-pyrrole proton—renders this compound a highly valuable and versatile building block in organic synthesis. These functional groups provide multiple handles for derivatization, cyclization, and polymerization, enabling the construction of a wide array of more complex molecules.
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and drug discovery, with a significant percentage of FDA-approved small-molecule drugs featuring these structures. nih.govmsesupplies.comnih.gov The pyrrole (B145914) ring itself is a key component in numerous natural products and pharmaceuticals. britannica.com Compounds like this compound are sought-after precursors for synthesizing more elaborate heterocyclic systems.
The vicinal arrangement of the amino and carboxylic acid groups allows for facile construction of fused ring systems. For example, through condensation reactions with appropriate bifunctional reagents, it can serve as a synthon for pyrrolo[3,2-d]pyrimidines, a class of compounds investigated for various biological activities. Furthermore, the pyrrole nitrogen can be functionalized, and the amino group can be acylated or used in coupling reactions, while the carboxylic acid can be converted to esters or amides, including pyrrole-2-carboxamides which have been explored as potent inhibitors of mycobacterial proteins. nih.gov This multi-faceted reactivity enables its use in combinatorial chemistry and the generation of diverse molecular libraries for biological screening.
Table 1: Potential Heterocyclic Scaffolds Derived from this compound
| Reagent Type | Resulting Heterocyclic System | Potential Application Area |
|---|---|---|
| Formamides / Orthoesters | Pyrrolo[3,2-d]pyrimidin-4-ones | Medicinal Chemistry, Kinase Inhibitors |
| 1,3-Dicarbonyl Compounds | Pyrrolo[3,2-b]pyridines | Materials Science, Ligand Design |
| Phosgene Equivalents | Pyrrolo[3,2-d] nih.govnih.govoxazin-4-ones | Synthetic Intermediates |
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of polymers and a linker for the construction of metal-organic frameworks (MOFs).
In polymer chemistry, pyrrole derivatives have been extensively studied. The polymerization of pyrrole-3-carboxylic acid has been used to create functionalized nanostructures, and copolymers have been synthesized from monomers like 3-(1-pyrrolyl)-propanoic acid. researchgate.netnih.gov Similarly, this compound can undergo polymerization through multiple pathways. For instance, step-growth polymerization could yield aromatic polyamides with high thermal stability by forming amide bonds between the amino and carboxylic acid groups of different monomer units. The resulting polymers would possess inherent conductivity from the polypyrrole backbone, combined with the functionality of the unreacted groups.
In the realm of materials chemistry, amino-functionalized carboxylic acids are highly effective organic linkers for creating MOFs. rsc.orgrsc.org The inclusion of an amino group on the linker has been shown to accelerate the crystallization of MOFs and can enhance properties such as selective CO2 capture. rsc.orgnih.govnih.gov The hard carboxylate group readily coordinates with hard metal ions like Ti⁴⁺ to form robust frameworks, while the amino group can either be a coordination site or a functional group within the pores of the MOF. mdpi.com This allows for the design of porous materials with tailored properties for applications in gas storage, separation, and catalysis.
Research into Pyrrole-based Ligands for Catalysis and Coordination Chemistry
The structure of this compound is well-suited for acting as a multidentate ligand in coordination chemistry. The combination of the N-H group of the pyrrole ring, the amino substituent, and the carboxylate function provides multiple donor atoms (N, N, O) that can chelate to a single metal center or bridge multiple metal ions.
Research has demonstrated that the simpler pyrrole-2-carboxylic acid is an effective ligand for copper-catalyzed cross-coupling reactions, specifically the monoarylation of anilines. nih.gov The presence of an additional amino group, as in this compound, would enhance its coordination ability. Studies on mixed-ligand complexes involving amino acids like pyrrolidine-2-carboxylic acid show that they can coordinate in a bidentate fashion through their amino nitrogen and carboxylate oxygen atoms. nih.gov This chelation effect typically leads to the formation of stable, five- or six-membered rings with the metal ion, enhancing the thermodynamic stability of the resulting complex. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be fine-tuned by derivatizing the functional groups. This makes such ligands promising candidates for a wide range of catalytic transformations.
Table 2: Potential Coordination Modes and Applications
| Metal Ion | Potential Donor Atoms | Coordination Mode | Potential Application |
|---|---|---|---|
| Copper (Cu²⁺) | Amino N, Carboxylate O | Bidentate Chelate | Cross-coupling Reactions nih.gov |
| Palladium (Pd²⁺) | Amino N, Pyrrole N | Bidentate Chelate | C-H Activation, Suzuki Coupling |
| Zinc (Zn²⁺) | Carboxylate O, Amino N | Bridging/Chelating | Lewis Acid Catalysis |
Exploration of Pyrrole-2-carboxylic Acid Derivatives in Organic Semiconductor Research
Pyrrole-containing materials are of great interest in the field of organic electronics due to the π-electron-rich nature of the pyrrole ring, which imparts it with strong electron-donating characteristics. researchgate.netnih.gov This property is advantageous for creating p-type organic semiconductor materials used in organic field-effect transistors (OFETs) and as donor materials in organic photovoltaics (OPVs). researchgate.net While synthetic challenges and potential instability have limited their application, computational screening and molecular engineering have enabled the design of stable and efficient pyrrole-based semiconductors. researchgate.netnih.gov
Derivatives of pyrrole-2-carboxylic acid are promising candidates for this field. The core pyrrole ring provides the necessary electronic foundation, while the amino and carboxylic acid groups serve as crucial synthetic handles for molecular engineering. Through reactions such as esterification, amidation, or N-alkylation, the electronic properties (e.g., HOMO/LUMO energy levels, bandgap) and physical properties (e.g., solubility, solid-state packing) of the molecule can be systematically tuned. mdpi.com For example, attaching electron-withdrawing groups to the amino or carboxyl functions can lower the HOMO level, potentially increasing the open-circuit voltage in a solar cell. rsc.org Conversely, extending the π-conjugation through coupling reactions can narrow the optical bandgap. The ability to form hydrogen bonds via the N-H and functional groups can also influence molecular self-assembly and thin-film morphology, which are critical for efficient charge transport. researchgate.net
Table 3: Impact of Derivatization on Semiconductor Properties
| Derivatization Site | Modification Example | Expected Impact on Properties | Target Application |
|---|---|---|---|
| Carboxylic Acid | Conversion to long-chain ester | Increased solubility, modified packing | Solution-processed OFETs |
| Amino Group | Acylation with aromatic acid chloride | Extended π-conjugation, altered bandgap | Organic Photovoltaics (OPVs) |
| Pyrrole Nitrogen | Alkylation with bulky side chains | Disrupted π-stacking, improved solubility | Printable Electronics |
Future Research Directions and Emerging Trends in 3 Amino 1h Pyrrole 2 Carboxylic Acid Research
Innovations in Sustainable and Catalytic Synthesis Methodologies
The synthesis of pyrrole (B145914) derivatives is undergoing a significant transformation, moving away from classical methods towards more sustainable and efficient catalytic processes. A major trend is the utilization of renewable resources and green reaction conditions. Researchers have reported the synthesis of N-substituted pyrrole carboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones, which can be derived from renewable sources. researchgate.netfao.org These reactions can be performed under solvent-free conditions at moderate temperatures or in environmentally benign solvent systems like water-methanol, offering high yields and minimizing waste. researchgate.netfao.org
Another key area of innovation is the development of novel catalysts that offer high efficiency and selectivity.
Non-Noble Metal Catalysts: There is a growing emphasis on using earth-abundant, non-noble metals. For instance, a carbon-supported nitrogen phosphorus-cobalt catalyst (Co2PNx@NC) has been shown to be effective for the one-pot synthesis of N-substituted pyrroles in green solvents like ethanol. researchgate.net Manganese-based catalysts have also been developed for the dehydrogenative coupling of amino alcohols with keto esters, producing highly functionalized pyrroles with hydrogen as the only byproduct. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for producing pyrrole-3-carboxylic acid derivatives. acs.orgresearchgate.net This methodology allows for the in-situ use of byproducts, such as the HBr generated during the Hantzsch reaction, to facilitate subsequent reaction steps like ester hydrolysis, creating a highly streamlined and efficient one-step process from simple starting materials. acs.orgresearchgate.net
Diverse Catalytic Systems: The field continues to explore a wide range of catalysts, including those based on Copper, Ruthenium, and Iron, to facilitate various cycloisomerization, oxidative coupling, and condensation reactions, broadening the toolkit for synthesizing functionalized pyrroles. organic-chemistry.orgnih.govresearchgate.net
These advancements point towards a future where the synthesis of 3-amino-1H-pyrrole-2-carboxylic acid and its derivatives will be characterized by greater efficiency, reduced environmental impact, and the use of catalysts derived from abundant materials.
| Synthesis Approach | Key Features | Catalyst Examples | Solvent/Conditions |
| Biosourced Precursors | Utilizes renewable starting materials. | --- | Solvent-free (50-75°C) or Water-Methanol (room temp) |
| Non-Noble Metal Catalysis | Employs earth-abundant and less toxic metals. | Cobalt-based (Co2PNx@NC), Manganese-based | Ethanol, Green Solvents |
| Continuous Flow Synthesis | Enables one-pot, streamlined processes with in-situ byproduct utilization. | --- | Microreactor systems |
| Diverse Metal Catalysis | Expands the range of possible chemical transformations. | Cu, Ru, Fe, Yb(OTf)3 | Various organic solvents |
Exploration of Novel Chemical Reactivity and Transformation Pathways
Future research is set to delve deeper into the unique reactivity of the this compound scaffold to generate novel and complex molecular architectures. The strategic placement of the amino and carboxylic acid groups allows for a diverse range of chemical transformations, making it a valuable building block for fused heterocyclic systems.
Recent studies on closely related derivatives, such as 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide, have demonstrated its ability to undergo site-selective reactions with α-halocarbonyl compounds to yield complex fused systems like pyrrolo[1,2-d] tandfonline.comresearchgate.netnih.govtriazines and pyrrolo[1,2-a]pyrazines. tandfonline.comresearchgate.net This highlights a promising pathway for creating novel polycyclic structures with potential biological activities. The exploration of such condensation and cyclization reactions will likely be a major focus, aiming to expand the library of accessible heterocyclic scaffolds.
Furthermore, the inherent properties of the amino acid-like structure of the molecule open avenues for exploring biochemical and biomimetic transformations. The metabolic pathway where hydroxy-L-proline is converted to pyrrole-2-carboxylate through the unstable intermediate Δ¹-pyrroline-4-hydroxy-2-carboxylate suggests that enzymatic or enzyme-mimicking systems could be developed for novel synthetic routes. nih.gov General amino acid transformation pathways, such as deamination and transamination, could also be applied to selectively modify the molecule's functional groups, offering precise control over the final product structure. medmuv.com The synthesis of fused pyrrole carboxylic acids as potent inhibitors of enzymes like D-amino acid oxidase (DAO) further underscores the potential for this scaffold in designing molecules that interact with biological systems. nih.gov
Advanced Computational Modeling for Predictive Structure-Reactivity Relationships
Computational chemistry is becoming an indispensable tool for accelerating research into this compound and its derivatives. Advanced modeling techniques are being employed to predict how these molecules will behave in chemical reactions and biological systems, thereby guiding experimental work more efficiently.
A significant application is in the field of medicinal chemistry. Molecular docking studies, for example, are used to simulate the interaction between pyrrole derivatives and protein targets. This approach has been used to evaluate the potential of new pyrrolo[1,2-a]pyrazine (B1600676) derivatives to inhibit microbial proteins and the main protease of the COVID-19 virus, predicting a strong fit into the active sites. tandfonline.comresearchgate.net This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving considerable time and resources.
Structure-guided drug design is another powerful computational strategy being applied. By using the crystal structure of a target enzyme, such as Mycobacterial Membrane Protein Large 3 (MmpL3), researchers can design novel pyrrole-2-carboxamide inhibitors. nih.gov Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is used in conjunction with docking to design new molecules with improved potency and specificity. nih.gov These computational methods provide deep insights into structure-activity relationships (SARs), enabling the rational design of molecules with desired properties.
Integration of Machine Learning Approaches for Retrosynthesis and Materials Design
The intersection of artificial intelligence and chemistry is creating transformative opportunities for research on this compound. Machine learning (ML) is being increasingly integrated into the research pipeline, from designing synthetic routes to discovering novel materials.
Materials Design: Beyond synthesis, machine learning is a powerful tool for inverse design—finding a material with a specific desired property. nih.gov By training on large datasets of known materials and their properties, ML models can predict the characteristics of new, hypothetical materials that incorporate the this compound scaffold. mdpi.com This approach can accelerate the discovery of new polymers, metal-organic frameworks (MOFs), or other functional materials with tailored electronic, optical, or adsorption properties. nih.govrsc.org Generative models can even propose entirely new molecular structures that are optimized for a specific function, opening up vast new areas of chemical space for exploration. nih.gov The integration of ML offers a paradigm shift, moving from trial-and-error experimentation to a more predictive and data-driven approach to materials discovery.
| Application Area | Machine Learning Technique | Goal |
| Retrosynthesis | Deep Neural Networks, Seq2Seq Models, Graph Neural Networks | Predict efficient synthetic routes to the target molecule and its derivatives. nih.govengineering.org.cn |
| Materials Design | Supervised Learning, Generative Models | Predict properties of new materials incorporating the pyrrole scaffold. mdpi.com |
| Property Prediction | Regression Models | Forecast specific physical or chemical properties (e.g., solubility, stability). mdpi.com |
| Inverse Design | Reinforcement Learning, Generative Adversarial Networks (GANs) | Design novel molecules and materials with optimized, target properties. nih.govnih.gov |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-amino-1H-pyrrole-2-carboxylic acid derivatives for improved yields?
- Methodological Answer : Synthesis optimization often involves solvent selection, temperature control, and catalytic systems. For example, derivatives of pyrrole-2-carboxylic acids are frequently synthesized via nucleophilic substitution or coupling reactions. Ethanol (EtOH) and ethyl acetate mixtures (80:20 v/v) have been used to crystallize similar compounds, with air exposure at room temperature over 5 days yielding suitable crystals for structural analysis . For amide formation, General Procedure F1 (as described for pyrrole derivatives) involves activating carboxylic acids with coupling agents like EDCI/HOBt, followed by reaction with amines under inert atmospheres . Yield improvements (e.g., 68–95%) are achievable by optimizing stoichiometry and reaction time .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Hazard mitigation includes:
- Personal Protective Equipment (PPE) : NIOSH/EN 166-compliant face shields, gloves (inspected pre-use), and lab coats .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Engineering Controls : Use fume hoods to avoid respiratory irritation (H335) and ensure proper ventilation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Used to confirm substituent positions and hydrogen bonding. For example, methyl groups in similar compounds show singlets at δ 2.56 ppm .
- LCMS/ESIMS : Validates molecular weight (e.g., m/z 293.2 for a methyl-substituted derivative) and purity (≥94% LCMS) .
- X-ray Crystallography : Resolves hydrogen-bonding motifs (e.g., N–H⋯O dimers with R22(10) graph-set motifs) .
Advanced Research Questions
Q. How do hydrogen-bonding networks in this compound crystals influence its physicochemical properties?
- Methodological Answer : X-ray diffraction reveals that centrosymmetric dimers form via N1–H1⋯O1 bonds (R22(10) motifs), while O2–H2⋯O1 bonds create chains along the a-axis. These interactions enhance thermal stability and solubility in polar solvents . Refinement parameters (anisotropic displacement, riding H-atom models) are critical for accurate electron density mapping .
Q. What computational strategies can predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., protein kinases or antitumor receptors) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C3) with bioactivity. For example, trifluoromethyl groups enhance metabolic stability in pyridine analogs .
- DFT Calculations : Analyze frontier molecular orbitals to predict reactivity and regioselectivity in electrophilic substitutions .
Q. How can researchers address contradictions in bioactivity data for pyrrole-2-carboxylic acid derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives .
- Metabolic Stability Testing : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic artifacts .
- Structural Analog Comparison : Compare with structurally characterized bioactive compounds (e.g., antitumor pyrroles from marine organisms) to identify critical functional groups .
Methodological Notes
- Reproducibility : Document reaction conditions (e.g., solvent ratios, crystallization time) to ensure replicability .
- Data Validation : Cross-reference spectral data with published analogs (e.g., InChIKey AUUIVYYUQCJIHD for SMILES-based comparisons) .
- Ethical Reporting : Adopt impedance cardiography guidelines for non-invasive physiological studies to standardize data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
